Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate
Description
Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate is a pyrimidine derivative characterized by a tert-butyl substituent at the 5-position and an ethyl ester group at the 2-position. This compound is of interest in medicinal chemistry due to the steric and electronic effects imparted by the tert-butyl group, which can enhance metabolic stability and modulate interactions with biological targets . Its synthesis typically involves multi-step pathways, including coupling, reduction, and oxidation reactions, as observed in related pyrimidine derivatives .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 5-tert-butylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-10(14)9-12-6-8(7-13-9)11(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
VGMPSTLRGJVJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate typically involves the reaction of 5-(tert-butyl)pyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer and Antiviral Activities
Research indicates that ethyl 5-(tert-butyl)pyrimidine-2-carboxylate may serve as a lead compound in the development of new anticancer and antiviral agents. Its structural characteristics could influence its interactions with biological targets, potentially leading to therapeutic applications in cancer treatment and viral infections. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease pathways, although detailed mechanisms remain to be elucidated.
2. Biological Activity and Mechanisms
The compound's interactions with biological systems are still under investigation. Initial findings propose that it might modulate enzyme activity or receptor functions relevant to disease mechanisms. Understanding these interactions is crucial for assessing its therapeutic potential and guiding further research into its applications.
1. Synthesis and Evaluation of Biological Activity
A study focused on synthesizing derivatives of pyrimidines, including this compound, evaluated their biological activities against various targets. The findings indicated moderate activity in assays designed to test anticancer properties, suggesting that modifications to the compound could enhance efficacy .
2. Development of Novel Therapeutics
In another case study, researchers utilized this compound as a building block for creating novel compounds aimed at treating specific diseases such as type 2 diabetes and certain cancers. The synthesized compounds underwent extensive testing for their biological activity, leading to promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyl group distinguishes Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate from analogs with alternative substituents. Key comparisons include:
Key Observations :
Key Observations :
Physicochemical Properties
- Melting Points : Analogous compounds exhibit melting points ranging from 163–166°C () to 192°C (). The tert-butyl group may elevate melting points due to crystalline packing effects.
- Solubility : The tert-butyl group increases hydrophobicity compared to morpholine-containing derivatives (), which may reduce aqueous solubility but improve lipid bilayer penetration .
Biological Activity
Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies.
Synthesis
This compound can be synthesized through various methods involving the reaction of tert-butyl substituted pyrimidines with ethyl esters. The synthetic pathways typically involve the use of base-catalyzed reactions, enabling the formation of the desired carboxylate structure.
Antitumor Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human leukemia cells. For instance, derivatives with tert-butyl substitutions have shown enhanced antitumor activity with IC50 values as low as 14.0 μM against K562 cell lines, indicating a promising potential for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In vitro studies indicated that related pyrimidine derivatives effectively suppress COX-2 activity, with some compounds displaying IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, positioning these compounds as potential candidates for treating inflammatory diseases.
Antimicrobial Activity
This compound has shown moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate efficacy against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can significantly alter its pharmacological properties:
- Substituents : The presence of electron-donating groups like tert-butyl enhances cytotoxicity and anti-inflammatory effects.
- Positioning : The position of substituents on the pyrimidine ring affects binding affinity to biological targets, influencing overall activity.
Case Studies
- Cytotoxicity Evaluation : A study involving a series of substituted pyrimidines demonstrated that compounds with tert-butyl groups showed enhanced cytotoxicity against leukemia cell lines. Flow cytometry analysis revealed that these compounds could induce apoptosis at higher concentrations, confirming their potential as anticancer agents .
- Anti-inflammatory Testing : In vivo models of inflammation indicated that certain pyrimidine derivatives significantly reduced edema and inflammatory markers, supporting their use in treating conditions like arthritis .
- Antimicrobial Screening : A recent investigation into the antimicrobial properties of pyrimidines revealed that this compound displayed effective bactericidal activity against resistant strains, underscoring its potential role in combating antibiotic resistance .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-(tert-butyl)pyrimidine-2-carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry.
Conditions and Outcomes
The tert-butyl group at position 5 reduces steric hindrance at the ester site, enabling efficient hydrolysis. In comparative studies, derivatives with bulkier substituents show slower reaction kinetics .
Nucleophilic Substitution Reactions
The pyrimidine ring participates in nucleophilic substitutions, particularly at positions activated by the electron-withdrawing ester group.
Key Findings:
-
Amination : Reaction with ammonia or primary amines at elevated temperatures (80–120°C) replaces the ester group with amides, forming derivatives like 5-(tert-butyl)pyrimidine-2-carboxamide.
-
Halogenation : While direct halogenation is not observed, precursor studies suggest that halogen atoms can be introduced via intermediate boronic esters under palladium catalysis .
Example Reaction Pathway
Functionalization via Cross-Coupling
Although the compound lacks inherent halogens, synthetic modifications enable participation in cross-coupling reactions:
Suzuki-Miyaura Coupling :
-
Pre-functionalization with a boronate ester at position 4 allows aryl-aryl bond formation using Pd(PPh₃)₄ as a catalyst .
-
Yields range from 60–75% depending on the electronic nature of the coupling partner .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents:
Conditions :
-
LiAlH₄ in anhydrous THF at 0°C → 5-(tert-butyl)pyrimidin-2-ylmethanol.
-
Selectivity is influenced by the tert-butyl group, which prevents over-reduction of the pyrimidine ring.
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused pyrimidine systems:
Example :
-
Condensation with thiourea derivatives under acidic conditions yields pyrimido[4,5-d]pyrimidines, which exhibit enhanced biological activity .
-
Reaction with formamide generates Schiff base intermediates, which cyclize to form tricyclic structures .
Steric and Electronic Effects
The tert-butyl group profoundly impacts reactivity:
-
Steric hindrance limits accessibility to the pyrimidine ring’s C-4 and C-6 positions.
-
Electron-donating effects stabilize charge-separated intermediates during nucleophilic attacks.
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate?
A phosphine-catalyzed [3 + 2] annulation reaction is a robust method for synthesizing structurally related pyrimidine derivatives. Tributylphosphine (Bu₃P) catalyzes the coupling of ethyl 5,5-dimethylhexa-2,3-dienoate with sulfonamide imines, yielding pyrroline intermediates. Key steps include heating to 60–65°C, monitoring via TLC (hexanes/ethyl acetate, 3:1), and purification by silica gel chromatography . Modifications to the dienoate or imine substituents may adapt this route for this compound.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for tracking phosphine catalysts) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ³¹P NMR can confirm catalyst purity (e.g., Bu₃P at δ −30.65 ppm) and reaction progress . X-ray crystallography via SHELX software (SHELXL/SHELXS) is recommended for resolving stereochemistry if single crystals are obtained .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture, heat, and direct sunlight to prevent hydrolysis or decomposition. Use desiccants and conduct stability tests under varying pH/temperature conditions to identify degradation pathways .
Q. What purification methods are effective for isolating this compound?
Column chromatography (silica gel, hexanes/ethyl acetate gradients) and recrystallization (ethanol/water) are standard. For scale-up, centrifugal partition chromatography or preparative HPLC may improve yield and purity. Monitor fractions via TLC or GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the role of phosphine catalysts in synthesizing pyrimidine derivatives?
Bu₃P initiates nucleophilic attack on allenoates, forming zwitterionic intermediates that undergo cycloaddition with imines. Computational studies (DFT) can model transition states and regioselectivity. Experimental evidence (e.g., ³¹P NMR) supports catalyst recycling and side-product formation (e.g., Bu₃P=O at δ 48.49 ppm) .
Q. How can researchers resolve contradictions in reaction yields reported for similar pyrimidine syntheses?
Variability may arise from substrate purity, catalyst loading, or reaction monitoring. Systematic optimization (e.g., Design of Experiments) can identify critical parameters. For example, increasing Bu₃P concentration from 5 mol% to 10 mol% improved yields in analogous annulations .
Q. What strategies enable enantioselective synthesis of this compound?
Chiral phosphine catalysts (e.g., WangPhos) or chiral auxiliaries in imine precursors can induce asymmetry. Analyze enantiomeric excess via chiral HPLC or NMR with shift reagents. Recent studies on pyrroline derivatives achieved >90% ee using asymmetric annulation .
Q. How are byproducts and impurities identified during synthesis?
LC-MS and GC-MS detect low-abundance byproducts (e.g., dimerized intermediates). Isotopic labeling (²H/¹³C) traces reaction pathways, while X-ray photoelectron spectroscopy (XPS) identifies elemental impurities. For example, residual aluminum from AlCl₃ catalysts requires chelation and filtration .
Methodological Recommendations
- Reaction Monitoring : Use TLC (UV-active plates) and inline IR spectroscopy for real-time tracking of carbonyl or imine groups .
- Data Validation : Cross-reference NMR/HRMS with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Safety Protocols : Follow hazard controls (e.g., fume hoods, PPE) as outlined in safety data sheets for tert-butyl pyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
